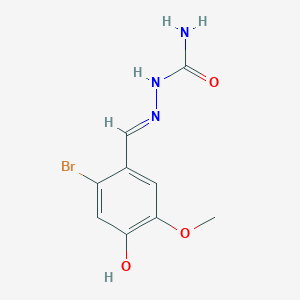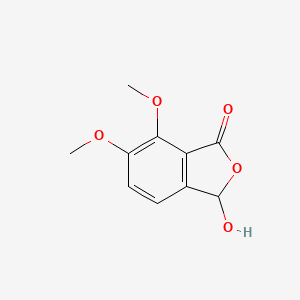
1H-Isobenzofuran-1(3H)-one, 3-(4-hydroxyphenylamino)-6,7-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1H-Isobenzofuran-1(3H)-one, 3-(4-hydroxyphenylamino)-6,7-dimethoxy-” is a complex organic compound that belongs to the class of isobenzofurans. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of hydroxyphenyl and dimethoxy groups in its structure suggests potential interactions with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Isobenzofuran-1(3H)-one, 3-(4-hydroxyphenylamino)-6,7-dimethoxy-” typically involves multi-step organic reactions. A common approach might include:
Formation of the isobenzofuran core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the hydroxyphenyl group: This step may involve electrophilic aromatic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the hydroxyphenyl group, leading to quinone derivatives.
Reduction: Reduction reactions could target the carbonyl group in the isobenzofuran core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry
Industrially, it could be used in the synthesis of dyes, polymers, or other materials with specific properties.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The hydroxyphenyl and dimethoxy groups could play crucial roles in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
1H-Isobenzofuran-1(3H)-one derivatives: Compounds with similar core structures but different substituents.
Phenylamino derivatives: Compounds with similar amino group substitutions on aromatic rings.
Dimethoxy derivatives: Compounds with methoxy groups on aromatic rings.
Uniqueness
The uniqueness of “1H-Isobenzofuran-1(3H)-one, 3-(4-hydroxyphenylamino)-6,7-dimethoxy-” lies in its specific combination of functional groups, which can result in unique biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C16H15NO5 |
|---|---|
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
3-(4-hydroxyanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H15NO5/c1-20-12-8-7-11-13(14(12)21-2)16(19)22-15(11)17-9-3-5-10(18)6-4-9/h3-8,15,17-18H,1-2H3 |
Clave InChI |
QCGDFYJXDWDWBY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=C(C=C3)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B10877294.png)
![1-[3-(dibutylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10877299.png)
![2-[(3-Chloro-1-benzothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B10877300.png)
![4-hydroxy-N-(4-phenoxyphenyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide](/img/structure/B10877303.png)

![2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-hydroxyquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B10877313.png)
![1-[4-(Methylsulfanyl)benzyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B10877320.png)
![4-methoxy-N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}benzamide](/img/structure/B10877328.png)
![N'-(2-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10877337.png)


![3-(2,6-dichlorophenyl)-5-methyl-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-1,2-oxazole-4-carboxamide](/img/structure/B10877373.png)
![3-(2,4-dichlorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10877382.png)
![(1E)-1-[(3E)-4-(4-fluorophenyl)but-3-en-2-ylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B10877383.png)
